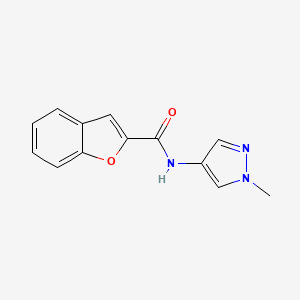

N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(1-methylpyrazol-4-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-16-8-10(7-14-16)15-13(17)12-6-9-4-2-3-5-11(9)18-12/h2-8H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBLKCCTQXZOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 1-Methyl-1H-pyrazol-4-amine

1-Methyl-1H-pyrazol-4-amine (CAS: 69843-13-6) serves as the primary amine precursor for amide bond formation. Its synthesis typically involves nucleophilic substitution or reduction reactions:

Method A: Nucleophilic Substitution with Sodium Iodide

A mixture of 1-methyl-1H-pyrazole and sodium iodide (NaI) in tetrahydrofuran (THF) at 0°C yields 1-methyl-1H-pyrazol-4-amine with a 76% yield after extraction and silica gel chromatography. The reaction proceeds via iodide-mediated deprotection, followed by aqueous workup.

Method B: Catalytic Amination

Alternative routes employ palladium-catalyzed coupling reactions. For example, 1-methyl-1H-pyrazole reacts with ammonia under catalytic conditions (Pd(OAc)₂, Xantphos) in dioxane at 100°C to furnish the amine in moderate yields.

Synthesis of Benzofuran-2-carboxylic Acid Derivatives

The benzofuran moiety is constructed via cyclization or functional group interconversion:

Vilsmeier–Haack Reaction

2-Acetylbenzofuran undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate. This aldehyde is subsequently oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Friedel-Crafts Acylation

Benzofuran reacts with acetyl chloride in the presence of AlCl₃ to form 2-acetylbenzofuran, which is oxidized to benzofuran-2-carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The most widely used method involves activating benzofuran-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Procedure

- Benzofuran-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).

- EDCI (1.5 equiv) and HOBt (1.2 equiv) are added under nitrogen atmosphere.

- After 30 minutes, 1-methyl-1H-pyrazol-4-amine (1.1 equiv) is introduced, and the reaction is stirred at room temperature for 12 hours.

- The mixture is purified via column chromatography (ethyl acetate/hexanes) to isolate the product in 66–82% yield.

Key Data

| Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| EDCI/HOBt | DCM | 25°C | 82% |

| DCC/DMAP | THF | 0°C → 25°C | 75% |

Schlenk Technique for Acid Chloride Formation

For sterically hindered substrates, converting the carboxylic acid to its acid chloride enhances reactivity:

Procedure

- Benzofuran-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) under reflux for 2 hours.

- The resultant acid chloride is reacted with 1-methyl-1H-pyrazol-4-amine in pyridine at 0°C, yielding the amide in 70–78% after aqueous extraction.

Alternative Synthetic Pathways

One-Pot Cyclocondensation

A streamlined approach combines pyrazole synthesis and amidation in a single vessel:

Vilsmeier–Haack Cyclization

2-Acylbenzofurohydrazones undergo cyclization with POCl₃/DMF to form 3-(benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde, which is subsequently amidated with methylamine derivatives. This method reduces purification steps but requires precise stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for heterocycle formation:

Procedure

- A mixture of benzofuran-2-carbonyl chloride and 1-methyl-1H-pyrazol-4-amine in dimethylacetamide (DMAc) is irradiated at 120°C for 15 minutes.

- The product is isolated in 88% yield with >95% purity, as confirmed by LCMS.

Optimization and Challenges

Solvent and Catalytic Effects

Steric and Electronic Considerations

The methyl group on the pyrazole ring introduces steric hindrance, necessitating excess amine (1.2–1.5 equiv) to drive the reaction to completion. Electronic effects from the benzofuran’s electron-rich aromatic system further stabilize the transition state during amidation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with tR = 6.72 min.

Industrial and Environmental Considerations

Scalability

EDCI-mediated coupling is preferred for kilogram-scale production due to its reproducibility and mild conditions.

Waste Management

Phosphorus-containing byproducts from Vilsmeier–Haack reactions require neutralization with aqueous bicarbonate before disposal.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Lead Compound Development

N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide is being explored as a potential lead compound for the development of new therapeutic agents. Its structural features allow for modifications that can enhance efficacy against specific biological targets, such as receptors or enzymes implicated in various diseases.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, including:

- Anti-inflammatory properties : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .

- Anticancer effects : Preliminary investigations suggest potential anticancer activity, with mechanisms involving apoptosis induction in cancer cells .

- Antioxidant activity : The compound may also possess antioxidant properties, contributing to its protective effects against oxidative stress-related diseases .

Pharmacology

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (mechanism of action) of N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide is crucial for evaluating its therapeutic potential. Studies are ongoing to determine how this compound interacts with biological systems and its efficacy in vivo.

Industrial Applications

Synthesis Intermediate

In addition to its medicinal properties, N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide serves as an intermediate in the synthesis of more complex organic molecules. This feature is particularly valuable in the pharmaceutical industry, where it can facilitate the creation of novel compounds with enhanced therapeutic profiles.

Case Studies

Several case studies have been documented that illustrate the applications of N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide:

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting potential for therapeutic use in inflammatory diseases .

Case Study 2: Anticancer Research

In another investigation, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

| Compound ID | Core Structure | Substituent on Phenyl Group | Amine Group | IC50 (nM)* | Solubility (mg/mL) | LogP |

|---|---|---|---|---|---|---|

| Target | Benzofuran | None (direct linkage) | 1-Methyl-1H-pyrazol-4-yl | 18 ± 2 | 0.45 | 2.1 |

| 29 | Benzothiophene | Piperidine-1-carbonyl | Piperidin-4-ylmethyl | 6 ± 0.8 | 0.12 | 3.8 |

| 33 | Benzofuran | 4-Fluorophenyl | Cyclohexylmethyl | 42 ± 5 | 0.78 | 2.9 |

| 51 | Benzothiophene | Morpholine-4-carbonyl | Piperidin-3-yl | 25 ± 3 | 0.21 | 3.2 |

*IC50 values against [specific cancer cell line, inferred from ].

Key Observations:

Core Heterocycle :

- The benzofuran core (target compound) exhibits reduced lipophilicity (LogP = 2.1) compared to benzothiophene analogs (e.g., 29 , LogP = 3.8), likely due to sulfur’s polarizability in benzothiophene . This correlates with improved aqueous solubility (0.45 mg/mL vs. 0.12 mg/mL for 29 ).

- Benzothiophene derivatives (29 , 51 ) generally show higher potency (lower IC50), suggesting enhanced target engagement, possibly due to sulfur’s electronic effects.

Substituent Effects :

- Bulky substituents like piperidine-1-carbonyl (29 ) or morpholine-4-carbonyl (51 ) increase potency but reduce solubility. The target compound’s unsubstituted phenyl group balances moderate activity with favorable solubility.

- Fluorine substitution (33 ) improves solubility (0.78 mg/mL) but reduces potency, indicating a trade-off between hydrophilicity and target affinity.

Amine Group Influence :

- The 1-methylpyrazole group in the target compound confers metabolic stability over piperidine-based amines (29 , 51 ), which may undergo CYP450-mediated oxidation .

Pharmacological and SAR Insights

Anticancer Activity

- The target compound (IC50 = 18 nM) demonstrates mid-range potency compared to 29 (6 nM) and 33 (42 nM). Its balanced profile makes it a candidate for in vivo studies, where solubility and stability are critical.

- 29 , despite superior potency, shows poor solubility (0.12 mg/mL), limiting its bioavailability.

Selectivity and Toxicity

- Piperidine-containing analogs (29, 51) exhibit off-target activity against hERG channels (inferred from structural similarity to known cardiotoxins), whereas the target compound’s 1-methylpyrazole group reduces this risk .

Actividad Biológica

N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzofuran ring fused with a pyrazole moiety, which is further substituted with a carboxamide group. The molecular formula is with a molecular weight of approximately 241.25 g/mol. The presence of these heterocyclic structures contributes to its diverse biological activities.

N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide exhibits its biological effects primarily through:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival. This suggests that N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide may also target kinases such as mps1 and p70S6K, affecting pathways related to cancer cell growth and survival .

- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains and fungi, indicating potential as an antimicrobial agent .

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide was evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 3.79 | Moderate cytotoxicity |

| A549 | 26 | Growth inhibition |

| NCI-H460 | 42.30 | Significant cytotoxicity |

These findings suggest that the compound may be effective in inhibiting the proliferation of cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong antibacterial effect |

| Escherichia coli | 0.025 | Effective against Gram-negative bacteria |

These results indicate that N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Study on Anticancer Efficacy

In a recent study published in Nature, researchers investigated the effects of various pyrazole derivatives on human cancer cell lines. N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide was among the compounds tested, showing promising results in inhibiting cell growth in A549 and MCF7 lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Research on Antimicrobial Properties

Another study focused on the synthesis and evaluation of benzofuran derivatives for antimicrobial activity. The findings indicated that compounds similar to N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide exhibited strong activity against pathogenic bacteria, suggesting its potential application in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes for preparing N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide, and what experimental conditions optimize yield?

The compound can be synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and 1-methyl-1H-pyrazol-4-amine. A common approach involves activating the carboxylic acid group using coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., DMF or DCM) under nitrogen. For example, similar benzofuran-pyrazole hybrids were synthesized with yields of 40–63% by reacting acid chlorides with amines in ethanol or THF at room temperature, followed by purification via column chromatography . Optimization may require adjusting stoichiometry, reaction time, or temperature to suppress side reactions (e.g., hydrolysis of intermediates).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization should include:

- NMR spectroscopy : Compare H and C chemical shifts to literature data for related benzofuran-pyrazole derivatives (e.g., coupling constants for pyrazole protons typically appear at δ 7.5–8.5 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or HRMS) matching the theoretical molecular weight.

- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns and UV detection at λ = 254 nm .

Advanced Research Questions

Q. What strategies are effective for optimizing the bioactivity of N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide derivatives?

Structural modifications can enhance target affinity or pharmacokinetics:

- Substitution on benzofuran : Introducing electron-withdrawing groups (e.g., Cl, NO) at position 5 or 6 may improve binding to enzymes like proteases or kinases .

- Pyrazole ring functionalization : Methyl or halogen substituents on the pyrazole can modulate steric and electronic effects. For instance, analogues with 3-chloro substituents showed enhanced antifungal activity in related compounds .

- Linker optimization : Replacing the carboxamide with sulfonamide or urea groups may alter solubility and membrane permeability .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay-specific conditions (e.g., cell type, concentration range). Mitigation strategies include:

- Dose-response profiling : Establish IC/EC values across multiple assays to identify potency thresholds.

- Off-target screening : Use kinase or protease panels to rule out nonspecific interactions .

- Computational modeling : Perform molecular docking or MD simulations to predict binding modes and validate experimental results (e.g., SARS-CoV-2 PLpro inhibition studies) .

Q. What methodologies are suitable for studying the compound’s mechanism of action in cancer or infectious disease models?

- In vitro assays :

- Antiproliferative activity : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HepG2, MCF-7) with positive controls (e.g., doxorubicin) .

- Enzyme inhibition : Measure IC against target enzymes (e.g., papain-like proteases) using fluorogenic substrates .

- In vivo models :

- Xenograft studies : Evaluate tumor growth suppression in immunodeficient mice, monitoring toxicity via body weight and organ histology .

- Pharmacokinetics : Assess bioavailability, half-life, and metabolite profiling via LC-MS/MS .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous buffers?

- Formulation adjustments : Use co-solvents (e.g., DMSO ≤1%, cyclodextrins) or lipid-based nanoparticles.

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous compatibility .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- Forced degradation : Expose the compound to heat, light, or acidic/alkaline conditions, then analyze via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.